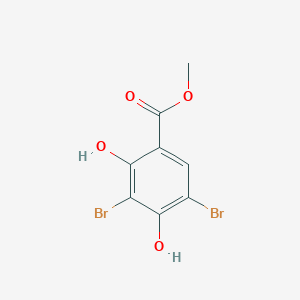

3,5-Dibromo-2,4-dihidroxi benzoato de metilo

Descripción general

Descripción

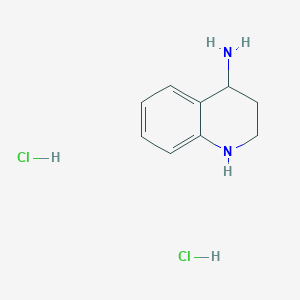

Methyl 3,5-dibromo-2,4-dihydroxybenzoate is a useful research compound. Its molecular formula is C8H6Br2O4 and its molecular weight is 325.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 3,5-dibromo-2,4-dihydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,5-dibromo-2,4-dihydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Química

Este compuesto es una herramienta valiosa en la síntesis química . Su reactividad y selectividad lo convierten en un reactivo crucial en el desarrollo de nuevos compuestos con propiedades personalizadas. Se puede utilizar para introducir átomos de bromo en moléculas orgánicas, lo cual es un paso clave en muchas vías sintéticas.

Mecanismo De Acción

Target of Action

Methyl 3,5-dibromo-2,4-dihydroxybenzoate primarily targets the Tyrosine-protein phosphatase . This enzyme plays a crucial role in the regulation of the endoplasmic reticulum unfolded protein response .

Mode of Action

For instance, it mediates the dephosphorylation of EIF2AK3/PERK, inactivating the protein kinase activity .

Pharmacokinetics

The pharmacokinetic properties of Methyl 3,5-dibromo-2,4-dihydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and favourable oral bioavailability . These properties impact the bioavailability of the compound, determining how much of the compound reaches the site of action and how long it stays in the body.

Result of Action

The molecular and cellular effects of Methyl 3,5-dibromo-2,4-dihydroxybenzoate’s action are complex and multifaceted. It has been shown to have neuroprotective effects, mitigating oxidative stress and inhibiting apoptosis in SH-SY5Y cells .

Action Environment

The action, efficacy, and stability of Methyl 3,5-dibromo-2,4-dihydroxybenzoate can be influenced by various environmental factors. For instance, it is slightly soluble in water , which can affect its distribution in the body. Furthermore, safety data suggests that it may cause skin and eye irritation, and respiratory irritation , indicating that its handling and administration require appropriate protective measures.

Propiedades

IUPAC Name |

methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O4/c1-14-8(13)3-2-4(9)7(12)5(10)6(3)11/h2,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNWLIBAWZHZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1O)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695985 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-78-7 | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-3-(4-methoxyphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1423769.png)

![4-(5,6-dimethyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)benzoic acid](/img/structure/B1423772.png)

![Ethyl 2-[4-(2-aminoethyl)phenoxy]acetate hydrochloride](/img/structure/B1423774.png)

![(8-Methyl-6,10-dioxaspiro[4.5]dec-8-yl)amine](/img/structure/B1423779.png)

![O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester](/img/structure/B1423783.png)

![6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1423787.png)